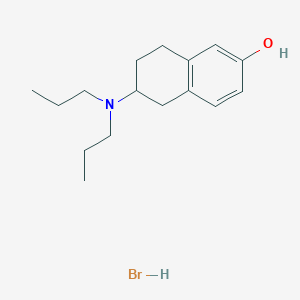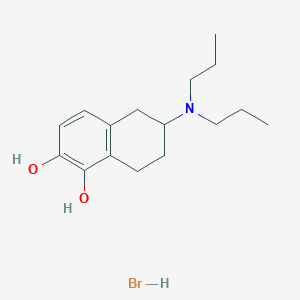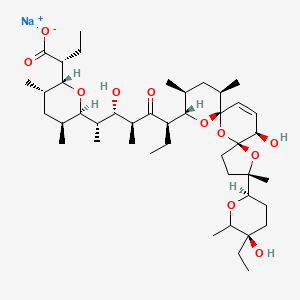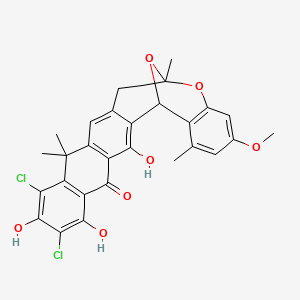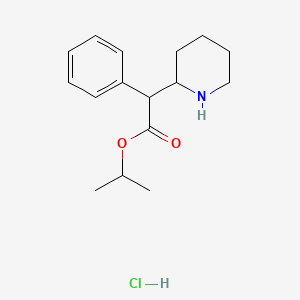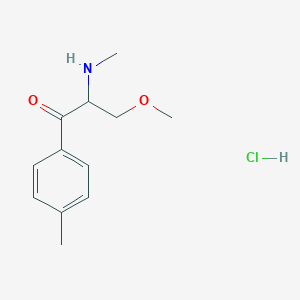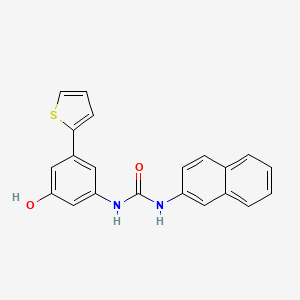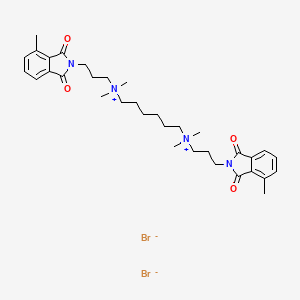![molecular formula C29H43N7O6 B10764466 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EPZ004777 (formate) is a potent inhibitor of the disruptor of telomeric silencing 1-like (DOT1L) histone lysine methyltransferase. This compound has shown significant potential in cancer research, particularly in targeting mixed-lineage leukemia (MLL) cells. By inhibiting DOT1L, EPZ004777 (formate) prevents the methylation of lysine 79 of histone 3 (H3K79), which is crucial for various cellular processes such as telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EPZ004777 (formate) involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of EPZ004777 (formate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
EPZ004777 (formate) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
EPZ004777 (formate) has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the role of DOT1L in histone methylation and its impact on gene expression.
Biology: Employed in research to understand the mechanisms of telomeric silencing and DNA-damage repair.
Medicine: Investigated for its potential in treating cancers, particularly mixed-lineage leukemia, by inducing apoptosis, cell-cycle arrest, and terminal differentiation in cancer cells
Industry: Utilized in the development of new therapeutic agents targeting histone methyltransferases
Mechanism of Action
EPZ004777 (formate) exerts its effects by inhibiting the DOT1L enzyme, which is responsible for the methylation of lysine 79 on histone 3 (H3K79). This inhibition disrupts the normal function of DOT1L, leading to changes in gene expression, impaired DNA-damage repair, and altered cell cycle progression. The compound selectively targets cancer cells with dysregulated DOT1L activity, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
EPZ004777 (formate) is unique in its high selectivity and potency as a DOT1L inhibitor. Similar compounds include:
EPZ-5676: Another potent DOT1L inhibitor with similar mechanisms of action but different pharmacokinetic properties.
SGC0946: A selective DOT1L inhibitor used in research to study the role of histone methylation in cancer.
GSK-J4: An inhibitor targeting a different histone demethylase but used in similar research contexts
EPZ004777 (formate) stands out due to its high selectivity for DOT1L over other histone methyltransferases and its effectiveness in preclinical cancer models .
Properties
Molecular Formula |
C29H43N7O6 |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid |
InChI |
InChI=1S/C28H41N7O4.CH2O2/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;2-1-3/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H,(H,2,3)/t21-,22-,23-,26-;/m1./s1 |
InChI Key |
CTNCHYJQYACUDR-XRJUUMFPSA-N |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.C(=O)O |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B10764400.png)

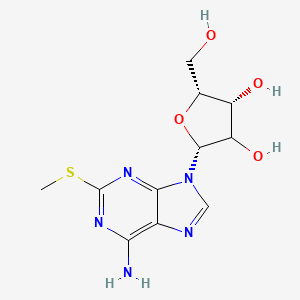
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)
